molecular formula C9H5Cl2F3O3 B1407772 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid CAS No. 1706430-35-4

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1407772
CAS No.: 1706430-35-4
M. Wt: 289.03 g/mol
InChI Key: XQRFKCKDLDTDIX-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H5Cl2F3O3 and a molecular weight of 289.04 g/mol . It is characterized by the presence of dichloro and trifluoromethoxy groups attached to a phenylacetic acid backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and trifluoromethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylacetic acid: Similar in structure but lacks the dichloro groups.

    3,4-Dichlorophenylacetic acid: Similar but lacks the trifluoromethoxy group.

    5-(Trifluoromethoxy)phenylacetic acid: Similar but with different substitution patterns.

Uniqueness

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both dichloro and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its utility in various research applications and make it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O3/c10-5-1-4(3-7(15)16)2-6(8(5)11)17-9(12,13)14/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRFKCKDLDTDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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